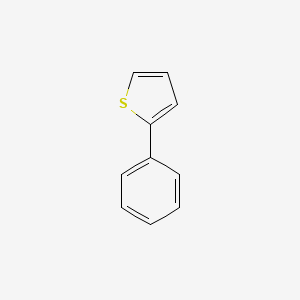

2-Phenylthiophene

Beschreibung

Significance of Heterocyclic Compounds in Modern Chemistry

Heterocyclic compounds, cyclic organic molecules containing at least one atom other than carbon within their ring structure, are fundamental to the field of chemistry. openaccessjournals.comijnrd.org The inclusion of heteroatoms such as nitrogen, oxygen, and sulfur imparts distinct physical and chemical properties, making them indispensable in numerous scientific and industrial applications. openaccessjournals.comijpsr.com These compounds form the structural basis for a vast array of natural products, including alkaloids, antibiotics like penicillin, and essential biological molecules such as DNA and hemoglobin. ijnrd.orgijpsr.com

In medicinal chemistry, heterocyclic scaffolds are a cornerstone of drug discovery and development. rroij.com Their diverse structures can be meticulously modified to interact with specific biological targets, leading to the creation of novel therapeutic agents. openaccessjournals.comrroij.com Beyond pharmaceuticals, heterocyclic compounds are integral to the development of advanced materials, including organic semiconductors, conducting polymers, and functional dyes, highlighting their broad impact on modern science and technology. openaccessjournals.com

Overview of 2-Phenylthiophene's Role in Emerging Technologies

Among the vast family of heterocyclic compounds, This compound (B1362552) has emerged as a particularly valuable molecule in the advancement of new technologies. chemimpex.com This compound, which consists of a thiophene (B33073) ring substituted with a phenyl group, possesses enhanced electronic properties and stability. chemimpex.com These characteristics make it a crucial component in the development of organic electronics. chemimpex.comguidechem.com Specifically, it serves as a key building block for organic semiconductors used in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs), where it helps to improve charge transport and light-emitting efficiency. chemimpex.com

The utility of this compound also extends to medicinal chemistry, where it functions as a vital intermediate in the synthesis of new pharmaceutical agents. chemimpex.comguidechem.com Its reactive nature allows for further chemical modifications, enabling the creation of complex molecules with potential therapeutic applications, such as kinase inhibitors. nih.gov The compound's versatility is further demonstrated by its use in the development of advanced materials like conductive polymers and sensors. chemimpex.com

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-phenylthiophene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8S/c1-2-5-9(6-3-1)10-7-4-8-11-10/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJRGDKFLFAYRBV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=CS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00876227 | |

| Record name | 2-PHENYLTHIOPHENE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00876227 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

825-55-8, 56842-14-9 | |

| Record name | 2-Phenylthiophene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=825-55-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Thiophene, 2-phenyl | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000825558 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Thiophene, phenyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056842149 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-PHENYLTHIOPHENE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00876227 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Phenylthiophene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2 Phenylthiophene and Its Derivatives

Transition Metal-Catalyzed Cross-Coupling Reactions

Transition metal catalysis, particularly using palladium and nickel, stands as the most prominent strategy for the precise synthesis of 2-phenylthiophene (B1362552) and its derivatives. These reactions involve the coupling of a thiophene (B33073) precursor with a phenyl-containing reagent, facilitated by a metal catalyst.

Suzuki-Miyaura Coupling Protocols for Arylthiophenes

The Suzuki-Miyaura coupling is a highly versatile and widely used method for forming carbon-carbon bonds. The reaction typically involves the cross-coupling of an organoboron compound (like a boronic acid) with an organic halide in the presence of a palladium or nickel catalyst and a base. For the synthesis of 2-arylthiophenes, this often entails reacting a halothiophene with an arylboronic acid.

A highly efficient, ligand-free approach for synthesizing this compound uses a nickel catalyst in a deep eutectic solvent (DES). rasayanjournal.co.inresearchgate.net In a specific example, the reaction between 2-bromothiophene (B119243) and phenylboronic acid, catalyzed by Ni(cod)₂ with potassium carbonate as the base, yields this compound in 88% yield. rasayanjournal.co.in This method is noted for its environmental benefits and the reusability of the catalyst and solvent system. rasayanjournal.co.inresearchgate.net The Suzuki reaction is also a cornerstone for creating more complex arylthiophene structures, such as 4-arylthiophene-2-carbaldehydes, by coupling bromo-substituted thiophene aldehydes with various arylboronic acids. mdpi.com

| Thiophene Substrate | Arylating Agent | Catalyst | Base | Solvent | Yield | Reference |

|---|---|---|---|---|---|---|

| 2-Bromothiophene | Phenylboronic Acid | Ni(cod)₂ | K₂CO₃ | ChCl/urea (DES) | 88% | rasayanjournal.co.in |

| 4-Bromothiophene-2-carbaldehyde | Arylboronic Acids | Pd(PPh₃)₄ | K₃PO₄ | Dioxane | Moderate to Excellent | mdpi.com |

| 2-Acetyl-5-bromothiophene | Phenylboronic Acid | Pd(II)-precatalyst | - | Water (Microwave) | - | researchgate.net |

Stille Coupling Strategies for Thiophene-based Systems

The Stille coupling reaction provides another powerful pathway to arylthiophenes by coupling an organotin compound (stannane) with an organic halide, catalyzed by palladium. researchgate.net This method has been successfully applied to the synthesis of various thiophene-based systems, including N,N-diaryl-substituted 2-amino-5-phenylthiophenes. researchgate.net The synthesis proceeds by first preparing a 2-(N,N-diarylamino)-5-stannyl-thiophene intermediate, which is then coupled with a bromobenzene (B47551) derivative in a palladium-catalyzed reaction. researchgate.net

Stille coupling is also instrumental in building more complex, multi-component molecular architectures. For instance, it has been used to synthesize arms for star-shaped molecules by coupling 2-tributylstannylthiophene with brominated benzothiadiazole derivatives. rsc.org While effective, a notable consideration for Stille coupling is the toxicity associated with the organotin reagents and byproducts.

Kumada Cross-Coupling in Thiophene Polymerization

The Kumada cross-coupling reaction, one of the earliest developed catalytic cross-coupling methods, is particularly significant in the field of conjugated polymers. wikipedia.org It involves the reaction of a Grignard reagent with an organic halide, catalyzed by nickel or palladium. wikipedia.org This methodology was famously used by McCollough and Lowe in 1992 to achieve the first synthesis of regioregular, head-to-tail poly(3-alkylthiophenes), which are crucial materials in organic electronics. wikipedia.org

The polymerization proceeds via a catalyst-transfer mechanism. The reaction is initiated, and the catalyst moves along the growing polymer chain, adding monomer units in a controlled fashion. researchgate.net This technique is not only used for linear polymers but has also been adapted for the synthesis of more complex architectures, such as branched polythiophenes, by using branched AB₂-type monomers. rsc.orgresearchgate.net The Kumada coupling represents a foundational method for producing well-defined polythiophene structures. oup.com

Nickel(0) and Palladium(0) Catalysis in this compound Synthesis

Both nickel and palladium are central to the cross-coupling reactions discussed. The catalytic cycles for Suzuki, Stille, and Kumada reactions are generally understood to involve the oxidative addition of the organic halide to a low-valent metal center (Ni(0) or Pd(0)), followed by transmetalation with the organometallic nucleophile (organoboron, -tin, or -magnesium), and concluding with reductive elimination to yield the coupled product and regenerate the active catalyst. wikipedia.org

While palladium catalysts are often lauded for their broad functional group tolerance, nickel catalysts offer a significant cost advantage and can exhibit unique reactivity. rasayanjournal.co.inresearchgate.net Nickel catalysis is particularly effective for coupling reactions involving less reactive organic chlorides. researchgate.net However, nickel's catalytic cycles can be more complex than palladium's, potentially involving Ni(I) and Ni(III) oxidation states in addition to the more common Ni(0) and Ni(II). youtube.com The choice between nickel and palladium depends on the specific substrates, desired reactivity, and economic considerations. For example, the synthesis of poly(3-phenyl-2,5-thiophene) has been achieved through the nickel-catalyzed coupling polymerization of 3-phenyl-2,5-dichlorothiophene. acs.org

Oxidative Polymerization Techniques

As an alternative to metal-catalyzed cross-coupling, oxidative polymerization offers a direct route to polythiophenes from their corresponding monomers. This method is often simpler and more cost-effective, making it suitable for large-scale production. chalmers.se

Iron(III) Chloride (FeCl₃) Mediated Polymerization

The most common chemical oxidative polymerization method for thiophenes utilizes iron(III) chloride (FeCl₃) as the oxidant. chalmers.sekochi-tech.ac.jp This technique is advantageous due to its simplicity, mild reaction conditions (often at room temperature), and high monomer-to-polymer conversion rates. chalmers.seresearchgate.net The polymerization is believed to proceed through a radical mechanism. The process begins with the oxidation of the thiophene monomer by FeCl₃ to form a radical cation. kpi.uad-nb.info These radical cations then couple to form dimers, which are subsequently re-oxidized and continue to propagate, forming the polymer chain. d-nb.info

Research has shown that the physical state of the FeCl₃ is crucial; it must be present as a solid in the reaction mixture to be an effective oxidant. kpi.ua The solvent also plays a significant role in the outcome of the polymerization. While chloroform (B151607) is a common solvent, it can lead to polymers with lower molecular weights due to precipitation during the reaction. chalmers.se Using solvents like o-dichlorobenzene can improve solubility and result in higher molecular weight polymers. chalmers.se However, a drawback of FeCl₃ polymerization is the potential for regio-irregularities (head-to-head or tail-to-tail couplings) in the polymer chain, which can affect the material's electronic properties. kpi.ua

| Solvent | Temperature (°C) | Monomer Conversion | Key Observation/Outcome | Reference |

|---|---|---|---|---|

| Benzene (B151609) | 6 | 45% | No cross-linked gel formed. | kochi-tech.ac.jp |

| Benzene | 23 | 88% | Formation of 33% cross-linked gel. | kochi-tech.ac.jp |

| Toluene (B28343) | 23 | - | Significant increase in acetone-soluble oligomers. | kochi-tech.ac.jp |

| Chloroform | Room Temp | - | Lower molecular weights due to polymer precipitation. | chalmers.se |

| o-Dichlorobenzene | Room Temp | - | Improved molecular weights due to better solubility. | chalmers.se |

Copper(II) Perchlorate (B79767) Hexahydrate Oxidation

Copper(II) perchlorate hexahydrate, a green crystalline solid, serves as a potent oxidizing agent and catalyst in various chemical transformations. chemicalbook.com Its utility extends to the synthesis of thiophene-based materials, particularly in oxidative polymerization reactions. Research objectives have included the polymerization of substituted 3-phenylthiophenes into their corresponding polymers using copper(II) perchlorate hexahydrate as the oxidant. aau.edu.et In this context, the copper(II) salt facilitates the coupling of monomer units to form the polymer chain.

The mechanism of action involves the copper(II) ion acting as a one-electron oxidant. In the synthesis of copper(II) complexes, it has been shown to react with various ligands under reflux conditions to form coordinated structures. researchgate.net For instance, a complex with the formula [CuL(OClO₃)]ClO₄ was prepared by reacting a ligand solution with copper(II) perchlorate hexahydrate in ethanol. researchgate.net This demonstrates its role as a source of copper(II) ions for complexation and as a catalyst. While primarily documented for polymerization, its strong oxidizing nature suggests potential applicability in direct aryl-thiophene coupling reactions under specific conditions.

Green Chemistry Approaches in 2-Aminothiophene Synthesis

The synthesis of 2-aminothiophenes, critical precursors and derivatives in the thiophene family, has been a major focus for the application of green chemistry principles. These approaches aim to reduce the use of hazardous materials, improve energy efficiency, and simplify reaction procedures.

Gewald Reaction under Mild Conditions

The Gewald reaction is a cornerstone for the synthesis of polysubstituted 2-aminothiophenes. derpharmachemica.com It is a multi-component reaction that traditionally involves the condensation of a ketone or aldehyde, an α-cyanoester, and elemental sulfur in the presence of a base. derpharmachemica.com Modern adaptations have focused on making this process more environmentally benign.

Key advancements in the Gewald reaction involve the use of novel, recyclable, and mild catalysts under green conditions. L-proline, a cost-effective and green catalyst, has been used to facilitate the one-pot synthesis of 2-aminothiophene scaffolds with high yields. organic-chemistry.org This method features low catalyst loading (10 mol%) and mild reaction temperatures (60°C), offering a significant improvement over traditional methods that often require hazardous solvents and more demanding conditions. organic-chemistry.org

Other green catalysts have been successfully employed. Sodium aluminate (NaAlO₂) has been demonstrated as a cost-effective and reusable solid base catalyst for the Gewald reaction, highlighting its excellent catalytic performance under environmentally friendly conditions. acs.org Similarly, nano-structured Na₂CaP₂O₇ has been used as a heterogeneous catalyst in water, providing good selectivity and catalytic activity with the benefits of simple methodology, mild conditions, and short reaction times. iau.ir Research has also explored the use of a piperidinium (B107235) borate (B1201080) (Pip borate) catalyst in an ethanol/water solvent system, which allows for truly catalytic amounts of the catalyst to be used and enables its recycling and reuse. thieme-connect.com

The mechanism involves a Knoevenagel condensation as the initial step, followed by the addition of sulfur and subsequent ring closure to form the thiophene ring. thieme-connect.com The choice of reactants influences the reaction's efficiency; for example, malononitrile (B47326) generally shows higher reactivity than ethyl cyanoacetate, and cyclic ketones like cyclohexanone (B45756) tend to produce better yields. organic-chemistry.orgiau.ir

Table 1: Comparison of Catalysts in Green Gewald Synthesis of 2-Aminothiophenes

| Catalyst | Reactants | Solvent | Conditions | Yield | Citation(s) |

|---|---|---|---|---|---|

| L-Proline | Cyclohexanone, Malononitrile, Sulfur | DMF | 10 mol% catalyst, 60°C | Up to 84% | organic-chemistry.org |

| Na₂CaP₂O₇ | Cyclohexanone, Malononitrile, Sulfur | Water | Reflux | > 80% | iau.ir |

| NaAlO₂ | Various ketones/aldehydes, active methylene (B1212753) nitriles, Sulfur | Not specified | Mild conditions | Excellent | acs.org |

| Pip Borate | Cyclohexanone, Malononitrile, Sulfur | Ethanol/Water (9:1) | Low catalyst loading, 100°C | Good to Excellent | thieme-connect.com |

Chemoenzymatic Synthesis Pathways

Chemoenzymatic synthesis combines the high selectivity of biocatalysts with the robustness of traditional chemical reactions, offering novel and efficient routes to complex molecules. For thiophene derivatives, this approach primarily involves using enzymes to create chiral intermediates that can be further elaborated chemically.

Oxygenase enzymes, such as monooxygenases and dioxygenases, are particularly useful for the oxidative dearomatization of thiophene rings. mdpi.com The enzymatic oxidation of this compound has been studied, leading to the formation of metabolites like thiophene hydrates. mdpi.com These enzymatic processes are highly dependent on the specific substrate and the type of oxygenase used. The resulting chiral metabolites, such as cis-dihydrodiols, are valuable building blocks for further synthesis. mdpi.com For instance, the cis-dihydroxylation of monocyclic thiophenes using toluene dioxygenase (TDO) yields corresponding cis-diol metabolites. mdpi.com

Exploration of Electron-Donor-Acceptor (EDA) Complex-Driven Reactions

Electron-Donor-Acceptor (EDA) complex-driven reactions represent a modern frontier in synthesis, often utilizing visible light to initiate reactions without the need for an external photocatalyst. chemrxiv.orgnih.gov This approach relies on the formation of a complex between an electron-rich donor molecule and an electron-deficient acceptor molecule. beilstein-journals.org This complex can absorb light, triggering a single-electron transfer (SET) to generate radical intermediates that proceed to form the desired product. beilstein-journals.orgrsc.org

A highly regioselective synthesis of this compound has been successfully developed using a carbazole-based EDA catalysis. rsc.org In this system, an electron-rich tetrahydrocarbazole (THC) acts as the electron donor, forming an EDA complex with a diazonium salt (the electron acceptor). rsc.org The in situ generated EDA complex is efficient for the SET process even without photoactivation, leading to the formation of this compound in moderate to excellent yields. rsc.org The formation of the crucial EDA complex has been confirmed using UV-Vis spectroscopy. rsc.org

The general principle of EDA-driven synthesis has been applied to form various C-S bonds. In one approach, an EDA complex is formed between an electron-rich mercaptan anion (donor) and an electron-deficient aryl halide (acceptor). beilstein-journals.org Light-promoted electron transfer generates the corresponding radicals, which then undergo cross-coupling to afford thioether derivatives. beilstein-journals.org This strategy highlights the versatility of EDA complexes in activating substrates for the formation of compounds structurally related to this compound.

Advanced Spectroscopic and Computational Characterization of 2 Phenylthiophene

Vibrational Spectroscopy Applications

Vibrational spectroscopy, encompassing both infrared and Raman techniques, serves as a powerful tool for probing the molecular structure of 2-phenylthiophene (B1362552). These methods measure the vibrational energies of molecular bonds, which are unique to the compound's structure and functional groups, providing a distinct "fingerprint."

Fourier-Transform Infrared (FT-IR) spectroscopy is a fundamental technique for identifying the functional groups within a molecule. rjb.ro The analysis of this compound reveals characteristic absorption bands corresponding to its constituent phenyl and thiophene (B33073) rings. researchgate.netspecac.com The spectrum is typically interpreted by assigning observed bands to specific vibrational modes.

Table 1: Expected Characteristic FT-IR Absorption Bands for this compound

| Wavenumber Range (cm⁻¹) | Vibration Type | Functional Group | Intensity |

|---|---|---|---|

| 3100–3000 | C–H Stretch | Aromatic (Phenyl & Thiophene) | Medium to Weak |

| 1600–1450 | C=C Stretch | Aromatic Ring | Medium |

| ~812 | C–S Stretch | Thiophene Ring | Medium to Weak |

Raman microspectroscopy provides complementary vibrational information to FT-IR and is particularly valuable for analyzing the structural properties of materials. researchgate.net This non-destructive technique can distinguish between different forms of carbon-based materials and provide detailed information on structural properties. For conjugated molecules like this compound, Raman spectroscopy is sensitive to changes in the electronic structure and conformation. researchgate.net

Studies combining experimental Raman spectra of this compound with density functional theory (DFT) calculations have revealed important insights. researchgate.netacs.org A known discrepancy exists where calculations tend to overestimate the intensities of higher-frequency vibrations (1200-1800 cm⁻¹) relative to lower-frequency ones (<1200 cm⁻¹). researchgate.net This has been investigated by examining the effect of the inter-ring torsion angle between the phenyl and thiophene rings. The analysis shows that the relative Raman intensities of delocalized C−C and C−S stretching modes are highly dependent on this torsion angle. researchgate.net This suggests that the degree of inter-ring conjugation, which is influenced by the planarity of the molecule, significantly impacts the Raman spectrum. researchgate.net This makes Raman spectroscopy a sensitive probe for the conformational dynamics of this compound in various environments, such as within polymer matrices or other advanced materials. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for determining the precise atomic structure of organic molecules in solution. Through the analysis of ¹H and ¹³C NMR spectra, the chemical environment of each hydrogen and carbon atom in this compound can be mapped out, confirming its identity and structure.

¹H NMR spectroscopy provides detailed information about the number, environment, and connectivity of hydrogen atoms in a molecule. The spectrum of this compound displays distinct signals for the protons on both the thiophene and phenyl rings. rsc.orgresearchgate.net The chemical shift (δ) of each proton is influenced by its local electronic environment, and the spin-spin coupling between adjacent protons results in characteristic splitting patterns (e.g., doublets, triplets, multiplets). psu.edu The coupling constant, J, quantifies the interaction between coupled protons. hmdb.ca The reported spectral data in deuterated chloroform (B151607) (CDCl₃) confirms the structure. rsc.org

Table 2: ¹H NMR Spectral Data for this compound in CDCl₃

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment (Proton Position) |

|---|---|---|---|

| 7.14–7.16 | m | 1H | Thiophene H-4 |

| 7.34–7.39 | m | 3H | Phenyl H-3', H-4', H-5' |

| 7.45 | t | 2H | Phenyl H-2', H-6' |

| 7.70 | d | 2H | Thiophene H-3, H-5 |

Data sourced from a 300 MHz spectrometer. rsc.org Multiplicity: d = doublet, t = triplet, m = multiplet.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Structural Confirmation

¹³C NMR spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom in this compound gives a distinct signal in the spectrum, allowing for complete structural confirmation. rsc.orgfigshare.com The spectrum shows eight distinct signals, consistent with the molecule's ten carbon atoms, accounting for the symmetry of the phenyl group where certain carbons are chemically equivalent. rsc.org

Table 3: ¹³C NMR Spectral Data for this compound in CDCl₃

| Chemical Shift (δ) ppm | Assignment (Carbon Position) |

|---|---|

| 123.15 | C-3 |

| 124.87 | C-4 |

| 126.02 | C-2' or C-6' |

| 127.53 | C-5 |

| 128.08 | C-4' |

| 128.96 | C-3' or C-5' |

| 134.47 | C-1' (ipso-phenyl) |

| 144.50 | C-2 (ipso-thiophene) |

Data sourced from a 75 MHz spectrometer. rsc.org

Protein-based 1D and 2D NMR Spectra for Ligand Interaction Studies

Advanced NMR techniques are crucial in drug discovery for studying how small molecules (ligands), such as thiophene derivatives, interact with protein targets. psu.edu These methods can confirm binding, determine binding affinity, and identify the specific parts of the ligand and protein that are involved in the interaction. psu.edu The experiments can be broadly categorized as either ligand-observed or protein-observed.

In ligand-observed experiments, such as Saturation Transfer Difference (STD) NMR, the focus is on the signals from the small molecule. STD NMR can identify which protons of a ligand are in close contact with the protein, thereby mapping the binding epitope. psu.edu This is a powerful screening method because it can be used on unlabeled proteins and can identify binding molecules from a mixture.

Protein-observed experiments typically require the protein to be isotopically labeled (e.g., with ¹⁵N or ¹³C). Two-dimensional (2D) ¹H-¹⁵N Heteronuclear Single Quantum Coherence (HSQC) spectroscopy is a common method that produces a spectrum where each peak corresponds to a specific amide group in the protein backbone. When a ligand like this compound binds, the chemical shifts of the amino acid residues at the binding site are perturbed, causing their corresponding peaks in the HSQC spectrum to move. This technique, known as chemical shift perturbation (CSP) mapping, allows for the precise localization of the binding site on the protein surface. psu.edu The study of how a ligand's chemical shifts change upon binding can also provide rich information about the interaction.

Mass Spectrometry (MS) for Molecular Weight Determination

Mass spectrometry is a fundamental technique for the precise determination of a molecule's mass. For this compound, this analysis confirms its chemical formula as C₁₀H₈S. georganics.sknist.gov The experimentally determined molecular weight is consistently reported as approximately 160.24 g/mol . chemicalbook.comsigmaaldrich.com More precise measurements from resources like the National Institute of Standards and Technology (NIST) specify the molecular weight as 160.236 g/mol . nist.gov This data is crucial for confirming the identity and purity of the compound in experimental studies. The NIST database also notes the availability of its mass spectrum under electron ionization conditions. nist.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy and Optical Properties

The optical characteristics of this compound are extensively studied due to its potential applications in organic electronics and photonics. UV-Vis spectroscopy is pivotal in understanding its electronic transitions.

The electronic absorption and emission spectra of this compound reveal key aspects of its molecular structure and electronic behavior. In a cyclohexane (B81311) solution, this compound exhibits a strong absorption band in the ultraviolet region, with a maximum around 280 nm. rsc.org Following photoexcitation, transient phenomena are observed, including a dominant transient absorption band centered near 480–490 nm and a stimulated emission band at 355–360 nm. rsc.org The substitution of phenyl and thienyl groups is known to generally induce red-shifted absorptions and emissions, a phenomenon attributed to an increase in the Highest Occupied Molecular Orbital (HOMO) and a decrease in the Lowest Unoccupied Molecular Orbital (LUMO) energy levels. researchgate.net

| Spectral Feature | Wavelength (nm) | Reference |

|---|---|---|

| Static Absorption Maximum | ~280 | rsc.org |

| Transient Absorption Band | 480 - 490 | rsc.org |

| Stimulated Emission Band | 355 - 360 | rsc.org |

Photoluminescence (PL) and time-resolved photoluminescence (TRPL) are powerful techniques for investigating the excited-state dynamics of this compound and its derivatives. These measurements provide insights into the efficiency of light emission and the lifetimes of excited electronic states. acs.orgcapes.gov.br For instance, studies on azo-based phenylthiophene derivatives utilize PL and decay time measurements to characterize their linear optical properties. acs.org The decay times are often complex and are fitted using multi-exponential functions, indicating the presence of multiple decay pathways. acs.orgresearchgate.net For example, a double-exponential function was used to describe the TRPL data for certain azo-phenylthiophene thin films, yielding two distinct decay time constants (τ1 and τ2). acs.org Research has also focused on the efficient formation of triplet states in this compound, a process critical to its photophysical behavior. rsc.orgresearchgate.net

This compound serves as a building block for materials with significant nonlinear optical (NLO) properties, which are of interest for applications in photonics and optoelectronics. researchgate.net The NLO response of materials incorporating this moiety is investigated using several techniques. The Z-scan method, often employing femtosecond laser pulses, is used to measure properties like two-photon absorption (2PA). capes.gov.brciac.jl.cn Other key techniques include Second Harmonic Generation (SHG) and Third Harmonic Generation (THG), which probe the second- and third-order nonlinear responses of the molecules, respectively. acs.org Theoretical studies also calculate NLO properties such as hyperpolarizability to predict the potential of these molecules for NLO applications. gazi.edu.tr These investigations show that combining this compound with other molecular components can lead to materials with strong nonlinear absorption, making them candidates for optical limiting and other advanced applications. ciac.jl.cn

Computational Chemistry and Theoretical Modeling

Theoretical modeling provides indispensable insights into the structure-property relationships of this compound, complementing experimental findings.

Density Functional Theory (DFT) is a widely used computational method to model the electronic structure and properties of this compound and its derivatives. Researchers employ DFT calculations to elucidate electronic states, predict geometries, and understand reaction mechanisms, such as the formation of poly(this compound). researchgate.netaphrc.org Specific functionals and basis sets, like B3LYP/6-31G* and M06‐2X/6‐311+G(d,p), are commonly used for these calculations. researchgate.netresearchgate.net

DFT is instrumental in analyzing key electronic parameters. It is used to calculate the energies of the HOMO and LUMO, with results showing that chemical modifications can tune these levels to alter the material's absorption and emission properties. researchgate.net Furthermore, DFT is applied to compute UV-Vis absorption wavelengths, which have shown good agreement with experimental data. researchgate.net However, it is also noted that DFT calculations can sometimes overestimate the planarity and inter-ring conjugation of molecules like this compound. nih.gov This can lead to discrepancies between calculated and experimental results, for example, in Raman spectra intensities. nih.gov Studies suggest that accounting for larger inter-ring torsion angles in the calculations can yield results that better match experimental observations. nih.gov

| Application Area | Specific Properties Modeled | References |

|---|---|---|

| Electronic Structure | HOMO-LUMO energy levels, electronic states | researchgate.netresearchgate.net |

| Spectroscopy | UV-Vis absorption wavelengths, Raman intensities | researchgate.netnih.gov |

| Molecular Geometry | Optimized structures, inter-ring torsion angles | nih.gov |

| Reaction Mechanisms | Oligomerization and polymerization pathways | aphrc.org |

| Nonlinear Optics | Hyperpolarizability, charge transfer kinetics | gazi.edu.trresearchgate.net |

Quantum Chemical Calculations of Electronic Properties (HOMO/LUMO)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in elucidating the electronic properties of this compound and its derivatives. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical parameters that govern the optoelectronic behavior of these materials. The HOMO-LUMO energy gap (ΔE) is a key indicator of a molecule's stability, reactivity, and potential for use in electronic devices. researchgate.netmdpi.com

For instance, theoretical studies on phenylene-thiophene oligomers have shown that increasing the conjugation length by adding more monomer units leads to a decrease in the HOMO-LUMO gap. researchgate.net This trend is consistent with a bathochromic (red) shift observed in the absorption and emission spectra. researchgate.net DFT calculations using the B3LYP functional have been successfully applied to predict these properties for various conjugated oligomers. researchgate.net

In a study of azo-based phenylthiophene derivatives, DFT calculations revealed that the location of the HOMO and LUMO orbitals is heavily influenced by the substituents. acs.org For a derivative with a donor-π-donor (D−π–D) structure, both HOMO and LUMO were located on the phenylthiophene and azobenzene (B91143) moieties. acs.org In contrast, for a donor-π-acceptor (D−π–A) derivative featuring a strong electron-accepting nitro group, the HOMO was situated on the azobenzene part, while the LUMO was predominantly on the nitrophenyl derivative. acs.org The HOMO–LUMO gaps for these compounds were calculated to be 2.72 eV and 2.84 eV, respectively, confirming their semiconducting nature. acs.org

Similarly, for phenylthiophene-dipicolinic acid-based emitters, HOMO and LUMO energies were determined experimentally and computationally. acs.org The experimental HOMO energies ranged from -5.55 to -5.71 eV, and the LUMO energies were between -2.20 to -2.48 eV. acs.org These values showed good agreement with the calculated energies. acs.org

Computational studies on thiophene sulfonamide derivatives also highlight the influence of substituents on the electronic properties. mdpi.com The calculated HOMO-LUMO energy gaps for a series of these compounds ranged from 3.44 eV to 4.65 eV. mdpi.com A smaller energy gap generally indicates lower stability and higher reactivity. researchgate.netmdpi.com The distribution of the electronic cloud in the frontier molecular orbitals showed it was spread over the entire molecule, primarily on the phenyl and thiophene rings. mdpi.com

| Compound Type | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Reference |

|---|---|---|---|---|

| Azo-phenylthiophene (D-π-D) | -5.17 | -2.45 | 2.72 | acs.org |

| Azo-phenylthiophene (D-π-A) | -6.20 | -3.36 | 2.84 | acs.org |

| Thiophene Sulfonamide Derivative 1 | -7.14 | -2.49 | 4.65 | mdpi.com |

| Thiophene Sulfonamide Derivative 3 | -7.17 | -2.52 | 4.65 | mdpi.com |

| Thiophene Sulfonamide Derivative 7 | -6.86 | -3.42 | 3.44 | mdpi.com |

| Phenylthiophene-Dipicolinic Acid Emitter (avg. exp.) | -5.63 | -2.34 | 3.29 | acs.org |

Molecular Docking and Binding Affinity Studies

Molecular docking is a computational technique used to predict the binding mode and affinity of a ligand to a biological target, such as a protein or enzyme. academie-sciences.fr This method is crucial in drug discovery and design. Several studies have employed molecular docking to investigate the potential biological activities of this compound derivatives.

For example, novel 4,5-diarylthiophene-2-carboxamide derivatives were synthesized and evaluated for their anti-inflammatory properties. ias.ac.in Docking studies against the cyclooxygenase-2 (COX-2) receptor showed that these compounds bind effectively at the active site, exhibiting interactions with key amino acid residues. ias.ac.in Specifically, N-(4-bromophenyl)-4,5-bis(4-hydroxyphenyl)thiophene-2-carboxamide was identified as having a high binding free energy of -11.67 kcal/mol, comparable to the standard drug diclofenac, indicating its potential as a COX-2 inhibitor. ias.ac.in

In another study, phenylthiophene-2-carboxylate compounds were investigated as potential anticancer agents. researchgate.net Docking simulations were performed against various protein targets implicated in cancer. The results showed significant binding affinities, with docking scores for compounds like MMOPEP, MOPEPP, and MNOPEP being comparable to or better than standard drugs against certain targets. researchgate.net

Furthermore, derivatives of ethyl-2-amino-4-(phenyl)thiophene-3-carboxylate were synthesized and their binding affinity against GlcN-6-P synthase was explored using molecular docking. researchgate.net The analysis, considering docking energy, binding energy, and inhibition constant, helped determine the optimal conformations of the compounds. researchgate.net Certain synthesized compounds exhibited lower binding energy compared to the standard drug fluconazole, suggesting their potential as antifungal agents. researchgate.net

Researchers have also designed novel phenylthiophene derivatives as potential inhibitors of the SARS-CoV-2 papain-like protease (PLpro), an enzyme crucial for viral replication. nih.gov Through a combination of QSAR and molecular docking, compounds with high predicted activity (pIC50 values up to 9.124) and strong binding affinities (docking scores of -14 kcal/mol) were identified. nih.gov Molecular dynamics simulations further confirmed the stability of these compounds within the enzyme's binding cavities. nih.gov

| Derivative Type | Protein Target | Binding Affinity / Score (kcal/mol) | Key Finding | Reference |

|---|---|---|---|---|

| N-(4-bromophenyl)-4,5-bis(4-hydroxyphenyl)thiophene-2-carboxamide | COX-2 (1PXX) | -11.67 | Comparable affinity to standard drug diclofenac. | ias.ac.in |

| Ethyl-2-amino-4-(phenyl)thiophene-3-carboxylate Derivatives (NR3, NR6) | GlcN-6-P synthase | Lower binding energy than fluconazole | Potential antifungal agents. | researchgate.net |

| Aryl-thiophene Derivative (Pred14, Pred15) | SARS-CoV-2 PLpro | -14 | Potential antiviral candidate against COVID-19. | nih.gov |

| Phenylthiophene-2-carboxylate (MNOPEP) | Malaria Protein Target (f1RQJ) | -8.80 | Comparable affinity to standard drug Artemisinin (-8.90). | researchgate.net |

Mechanistic Investigations using Computational Studies

Computational chemistry provides powerful tools to investigate reaction mechanisms at an atomic level, offering insights that are often difficult to obtain through experiments alone. For this compound and its derivatives, computational studies have been pivotal in understanding various chemical transformations.

One significant area of study is the mechanism of photochemical isomerization. Theoretical investigations using methods like the complete active space self-consistent field (CASSCF) and multi-reference Møller-Plesset (MP2-CAS) have been applied to model systems including this compound. researchgate.netnih.gov These studies explored different potential pathways for photoisomerization, ultimately suggesting that the reaction proceeds from the reactant to the Franck-Condon region, then through a conical intersection to the final photoproduct. researchgate.netnih.gov This mechanism provides a better explanation for experimental observations than previously proposed routes. researchgate.netnih.gov

The mechanism of the Cu-catalyzed aromatic C–H imidation with N-fluorobenzenesulfonimide (NFSI) has also been scrutinized using computational methods. rsc.org Deuterium labeling studies on this compound indicated an inverse kinetic isotope effect, implying that the addition to the arene is the rate-limiting step. rsc.org DFT calculations helped to rationalize this by investigating the proposed reaction pathways and transition states, explaining why electron-rich arenes like this compound react faster than electron-deficient ones. rsc.org

In another example, the unexpected decarbonylative dibromination of 5-phenylthiophene-2-carbaldehyde (B91291) was investigated through a combination of experimental techniques and DFT calculations. bg.ac.rs The computational study focused on the proposed reaction pathways, locating the transition states and the intermediate σ-complex (Wheland intermediate). bg.ac.rs These calculations confirmed that bromine stabilizes the intermediate, which lowers the activation energy for the deformylation step. bg.ac.rs

Furthermore, DFT calculations have been employed to develop a theoretical framework for the one-step synthesis of poly(this compound). aphrc.org By analyzing the unpaired electron spin densities in the radical cations of thiophene-phenylene co-oligomers, researchers gained a deeper understanding of the regioselectivity observed during polymerization, as the spin density magnitude correlates with the likelihood of specific reaction pathways. aphrc.org

Conical Intersection Mechanisms in Photochemical Reactions

Conical intersections (CIs) are points of degeneracy between two electronic potential energy surfaces and play a decisive role in the outcome of many photochemical reactions. researchgate.netnih.gov They act as efficient funnels for ultrafast, non-radiative decay from an excited electronic state back to the ground state, enabling chemical transformations that are often inaccessible thermally. researchgate.netnih.gov

The photochemical isomerization of thiophenes, including this compound, has been a key area where the role of conical intersections is extensively studied. researchgate.netnih.gov Computational studies have shown that upon photoexcitation, the molecule moves from the initial Franck-Condon region on the excited state potential energy surface towards a CI. researchgate.netnih.govdntb.gov.ua Passing through this CI allows the molecule to transition to the ground state surface, leading to the formation of the isomerized photoproduct. researchgate.netnih.gov

Theoretical investigations using CASSCF and MP2-CAS methods have successfully located the structures of the key conical intersections involved in the phototransposition of this compound. researchgate.netnih.gov Three potential mechanisms were explored: the internal cyclization-isomerization route, the zwitterion-tricyclic route, and a direct route. researchgate.netnih.govdntb.gov.ua The calculations suggest a preferred reaction pathway that proceeds directly from the Franck-Condon region to a conical intersection and then to the photoproduct. researchgate.netnih.gov This CI-mediated mechanism provides a more robust explanation for experimental findings, such as the simultaneous production of different photoproducts and very low fluorescence quantum yields, compared to previously proposed mechanisms. researchgate.netresearchgate.net

The geometry of the molecule at the conical intersection is critical as it dictates the reaction's outcome. researchgate.net For many photoreactions, the structure at the CI, which can be thought of as the photochemical equivalent of a thermal transition state, determines the selectivity of the reaction. researchgate.netresearchgate.net The discovery and characterization of these CIs through computational methods are thus essential for a complete understanding of the photochemical reactivity of this compound. researchgate.netnih.gov

Prediction of Fluorescence Spectra of Oligothiophene Derivatives

The fluorescence properties of oligothiophene derivatives are of great interest for their applications in organic electronics, such as organic light-emitting diodes (OLEDs) and sensors. Predicting the fluorescence spectra of these molecules before synthesis is a valuable tool for designing materials with desired optical properties.

Fluorescence spectra provide information about the emission of light from a molecule after it has been excited to a higher electronic state. thermofisher.com The spectrum typically shows the intensity of emitted light as a function of wavelength, with the peak intensity corresponding to the emission maximum. thermofisher.combangslabs.com

Computational chemistry offers methods to predict these spectra. By geometrically optimizing a molecule in its excited state, it is possible to predict the fluorescence maxima with reasonable accuracy. marshall.edu For oligothiophene derivatives, the fluorescence is strongly linked to their electronic structure and conformation. For example, studies on phenylene-thiophene co-oligomers have shown distinct fluorescence spectra that are dependent on the specific arrangement and number of the thiophene and phenylene units. researchgate.net

The environment also plays a crucial role. In a study of a fluorene-terthiophene oligomer, it was found that at high concentrations in solution, the formation of weakly coupled H-aggregates suppressed the 0-0 electronic transition in the fluorescence spectrum. nih.gov When dispersed at low concentrations in a polymer matrix, the fluorescence spectra of most molecules consisted of multiple narrow emission features, suggesting emission from several chromophores within the oligomer chain. nih.gov

The prediction of fluorescence is also tied to the HOMO-LUMO gap calculated by quantum chemical methods. A smaller gap generally corresponds to a longer wavelength (red-shifted) emission. For materials like 1,4-Bis(5-phenyl-2-thienyl)benzene, fluorescence spectroscopy is a key technique to evaluate its excited-state behavior and structural rigidity. The presence of substituents can also dramatically affect fluorescence. In certain fluorene-alt-thiophene polymers, the introduction of a perylenediimide moiety led to a strong quenching (over 90%) of the fluorescence from the polymer backbone. ucm.es

Reaction Mechanisms and Reactivity of 2 Phenylthiophene

Photochemical Isomerization Reactions

Upon irradiation with ultraviolet light, 2-phenylthiophene (B1362552) undergoes a smooth and irreversible rearrangement to form 3-phenylthiophene (B186537). researchgate.netresearchgate.net This photoreorganization reaction is a key characteristic of arylthiophenes and has been the subject of extensive mechanistic studies. The rearrangement is confined to the thiophene (B33073) ring, with the phenyl group remaining attached to its original carbon atom throughout the process, as confirmed by 14C labeling experiments. researchgate.netresearchgate.net

The photochemical rearrangement of 2-arylthiophenes to 3-arylthiophenes primarily involves an interchange of the C2 and C3 carbon atoms of the thiophene ring, without a simultaneous inversion of the C4 and C5 carbons. researchgate.netacs.org Several mechanisms have been proposed to explain this transformation. Computational studies on this compound and other model systems have explored routes such as an internal cyclization-isomerization pathway, a zwitterion-tricyclic route, and a direct route involving conical intersections. researchgate.netdntb.gov.uanih.gov The model investigations suggest that the most probable pathway involves the reactant moving to the Franck-Condon region, then to a conical intersection, and finally to the photoproduct. researchgate.netnih.gov This conical intersection mechanism provides a better explanation for the observed experimental results than the previously proposed pathways. researchgate.netnih.gov

A central feature in the proposed mechanisms for the photoisomerization of this compound is the formation of a bicyclic valence isomer known as a Dewar thiophene. clockss.org Theoretical calculations suggest that upon photoexcitation, the C2-C3 and C4-C5 bonds of the thiophene ring are broken, facilitating the formation of the Dewar isomer. clockss.org This intermediate is considered a crucial step on the reaction pathway. researchgate.netclockss.org The isomerization of this initial Dewar isomer to a more stable, transposed Dewar isomer can then lead to the final 3-phenylthiophene product. clockss.org

The possibility of forming a tricyclic intermediate has also been investigated. clockss.org However, calculations indicate that this tricyclic species has a very high energy compared to the Dewar isomer, making its formation an endothermic and less probable process. clockss.org Therefore, the mechanism proceeding through the Dewar isomer is considered the most plausible route for the rearrangement. clockss.org

The photoisomerization of this compound is understood to occur from the singlet excited state of the molecule. researchgate.netclockss.org Upon direct irradiation, the molecule is promoted to its first singlet excited state (S1), a π,π* state. clockss.orgrsc.org Ultrafast transient absorption spectroscopy studies show that structural relaxation on the S1 potential energy surface happens within approximately 100 femtoseconds. rsc.org

From this excited state, the molecule can proceed along the isomerization pathway, which involves the formation of the Dewar isomer. researchgate.netclockss.org While intersystem crossing to the triplet state can also occur, it is a competing and significantly slower process. For this compound, the rate of intersystem crossing to the triplet manifold is measured to be on the order of 102 ± 5 picoseconds. rsc.org The formation of the Dewar isomer from the singlet state is considered the primary productive pathway for the observed rearrangement. researchgate.netclockss.org The triplet state is not believed to efficiently lead to the isomerized product because the subsequent necessary intermediates are energetically unfavorable. researchgate.net

Functionalization and Derivatization

This compound serves as a versatile substrate for various functionalization reactions that modify its structure and properties. These reactions primarily target the C-H bonds of the thiophene ring for arylation or involve the addition of halogen atoms.

Direct C-H arylation is a powerful method for synthesizing more complex di- and poly-arylthiophenes. Palladium-catalyzed reactions are effective for the selective arylation of the thiophene core in this compound derivatives. conicet.gov.ar For instance, the arylation of 2-aryl 3-(methylsulfinyl)thiophenes allows for the preparation of thiophenes bearing two different aryl groups. conicet.gov.ar Mechanistic studies on related systems suggest that the C-C bond formation in these palladium-catalyzed arylations proceeds through a carbopalladation pathway rather than an electrophilic palladation. nih.govnagoya-u.ac.jp

Below is a table detailing the conditions for a palladium-catalyzed C-H arylation to produce a 2,5-diaryl-3-(methylsulfinyl)thiophene.

| Starting Material | Arylating Agent | Catalyst | Ligand | Base | Solvent | Product | Yield |

| 2-Phenyl-3-(methylsulfinyl)thiophene | 4-Bromobenzonitrile | Pd(dba)₂ | PhDavePhos | t-BuOLi | Dioxane | 5-(4-Cyanophenyl)-2-phenyl-3-(methylsulfinyl)thiophene | 78% |

Table 1: Example of a Palladium-Catalyzed C-H Arylation Reaction. conicet.gov.ar

The thiophene ring of this compound can be readily halogenated. These reactions provide key intermediates for further synthetic transformations, such as cross-coupling reactions. chemimpex.com Bromination and iodination are common examples. The bromination of this compound can be achieved using various reagents, including N-bromosuccinimide (NBS), which typically results in substitution at the 5-position of the thiophene ring. lookchem.com Enzymatic methods using unspecific peroxygenase (UPO) have also been developed, which can catalyze the bromination of this compound to 2-bromo-5-phenylthiophene (B1272747) with high conversion rates under acidic conditions. whiterose.ac.uk The mechanism of iodination has also been studied, confirming an electrophilic substitution pathway. rsc.org

The following table summarizes various halogenation reactions performed on this compound or its derivatives.

| Reaction | Substrate | Reagent(s) | Product | Yield/Conversion |

| Bromination | 2-Pentadeuteriophenylthiophene | N-Bromosuccinimide (NBS), Benzoyl Peroxide | 2-Pentadeuteriophenyl-5-bromothiophene | 81% |

| Enzymatic Bromination | This compound | rAaeUPO-PaDa-I-H, H₂O₂, KBr (pH 3.0) | 2-Bromo-5-phenylthiophene | 92% Conversion |

| Decarbonylative Dibromination | 5-Phenylthiophene-2-carbaldehyde (B91291) | Bromine (Br₂) | 2,3-Dibromo-5-phenylthiophene | 36% |

Table 2: Examples of Halogenation Reactions on this compound and its Derivatives. lookchem.comwhiterose.ac.ukbg.ac.rs

Diels-Alder Reactions and Phenylation

The thiophene ring system can participate as a diene in Diels-Alder reactions, particularly when activated. The oxidation of this compound can lead to the formation of this compound-S-oxide, which is a reactive intermediate. femaflavor.orgtandfonline.com This S-oxide can then undergo a Diels-Alder type dimerization. nih.govscispace.com Specifically, two isomers of this compound dimers have been identified in incubations with rat liver microsomes. tandfonline.comtandfonline.com The formation of these dimers is initiated by CYP-catalyzed S-oxidation, which activates the diene for the cycloaddition reaction. tandfonline.com

Studies using recombinant CYP1A1 have shown that this enzyme can catalyze the oxidation of this compound to its S-oxide intermediate, which subsequently dimerizes. tandfonline.comtandfonline.com The resulting dimers have been confirmed by mass spectrometry and NMR analysis. tandfonline.comtandfonline.com The reactivity of thiophene derivatives in Diels-Alder reactions is influenced by substituents. For instance, N-(2-thienyl)allene carboxamides can undergo intramolecular Diels-Alder reactions where the thiophene nucleus can act as either the diene or the dienophile depending on the substituents on the allene (B1206475) portion. rsc.org

Phenylation of thiophene derivatives can be achieved through various synthetic methods. One such method involves the photochemical reaction of iodo- or bromo-substituted thiophenes with benzene (B151609), leading to the corresponding phenyl-substituted thiophenes. psu.edu For example, 5-phenylthiophene-2-carbaldehyde can be synthesized via this photochemical method. psu.edu Another approach to introducing a phenyl group is through Suzuki-Miyaura cross-coupling reactions of brominated thiophenes with phenylboronic acids. nih.govbg.ac.rs

Decarbonylation Reactions

Decarbonylation reactions provide a route to remove a formyl group from thiophene rings. For example, the decarbonylative dibromination of 5-phenylthiophene-2-carbaldehyde with bromine under mild conditions yields 2,4-dibromo-5-phenylthiophene. bg.ac.rsthieme-connect.com This reaction proceeds through the removal of the formyl group and simultaneous functionalization of the thiophene ring. bg.ac.rsthieme-connect.com The mechanism involves the attack of bromine on the thiophene ring, leading to a Wheland intermediate, followed by decarbonylation. bg.ac.rs

Metal-catalyzed decarbonylation is another significant method. Rhodium(I) complexes, such as [Rh(cod)Cl]₂, can effectively catalyze the decarbonylation of thioesters. nsf.gov For instance, the reaction of S-phenyl thiophene-2-carbothioate with a catalytic amount of [Rh(cod)Cl]₂ results in the formation of this compound in high yield. nsf.gov This process is notable for its tolerance of various functional groups, including aryl chlorides and bromides, which can be problematic with other metal catalysts. nsf.gov

Metabolic Activation and Biotransformations

The metabolic activation of this compound is a critical area of study due to the potential formation of reactive intermediates. femaflavor.orgiarc.fr The thiophene ring is susceptible to oxidation, which can lead to toxicophores. pa2online.org Biotransformation of this compound primarily occurs in the liver and involves both Phase I and Phase II metabolic reactions. abdn.ac.ukunl.edu

Cytochrome P450 (CYP) Enzymes in Thiophene Oxidation

Cytochrome P450 (CYP) enzymes are central to the Phase I metabolism of this compound. femaflavor.orgtandfonline.com These monooxygenases catalyze the oxidation of the thiophene ring. femaflavor.orgtandfonline.com Specifically, CYP1A1 has been identified as being directly involved in the S-oxidation of this compound. femaflavor.orgtandfonline.comnih.gov Studies with recombinant human CYP1A1 have confirmed its role in catalyzing the oxidation of this compound to form S-oxide intermediates. tandfonline.com

In addition to CYP1A1, other CYP isoforms such as CYP2C9 are also implicated in the oxidation of thiophene derivatives. femaflavor.org The oxidation of this compound by rat liver microsomes, which contain a mixture of CYP enzymes, leads to the formation of multiple metabolites, indicating the involvement of various CYPs in both S-oxidation and arene oxidation pathways. femaflavor.orgnih.gov

Formation of S-Oxides and Epoxide Intermediates

The oxidation of this compound by CYP enzymes can proceed via two main pathways: S-oxidation and epoxidation, leading to two distinct reactive intermediates. nih.gov

S-Oxidation : This pathway results in the formation of this compound-S-oxide. femaflavor.orgpa2online.org This intermediate is highly reactive and can undergo dimerization via a Diels-Alder reaction, as discussed previously. femaflavor.orgscispace.com The S-oxide can also be trapped by nucleophiles. femaflavor.org

Epoxidation : This pathway involves the oxidation of the thiophene ring to form an epoxide. Specifically, the 4,5-epoxide of this compound has been identified as a key intermediate. femaflavor.orgnih.gov The formation of this epoxide has been confirmed through the characterization of its downstream metabolites. femaflavor.org

The simultaneous formation of both S-oxide and epoxide intermediates from this compound by rat liver microsomes provides the first evidence that cytochrome P450 can catalyze both types of oxidation on a thiophene compound. nih.gov The relative proportion of these two pathways can be influenced by the specific CYP isoforms involved and the presence of other cellular components. femaflavor.org

Glutathione (B108866) (GSH) Conjugation Pathways

The reactive S-oxide and epoxide intermediates formed during the metabolism of this compound can be detoxified through conjugation with glutathione (GSH), a critical Phase II metabolic pathway. femaflavor.orgabdn.ac.ukfrontiersin.org

Two primary types of GSH adducts have been identified from the metabolism of this compound: femaflavor.orgnih.gov

GSH adducts from the S-oxide : These are formed through a 1,4-Michael-type addition of GSH to the this compound-S-oxide intermediate. femaflavor.orgnih.gov This results in the formation of this compound 2,5-dihydro-S-oxide-GSH adducts (2PTGA). femaflavor.org

GSH adducts from the epoxide : These result from the nucleophilic attack of GSH on the 4,5-epoxide of this compound. femaflavor.orgnih.gov This pathway leads to the formation of what is predicted to be the GSH adduct at the 4- or 5-position (2PTGB). femaflavor.org

The presence of GSH significantly influences the metabolic profile of this compound. femaflavor.org In incubations with rat liver microsomes, the addition of GSH increases the formation of GSH conjugates at the expense of the S-oxide dimers and other metabolites. femaflavor.org This demonstrates the crucial role of GSH in quenching the reactive electrophilic intermediates generated from this compound. femaflavor.org

Table of Metabolite Formation from this compound

| Metabolic Pathway | Intermediate | Resulting Product(s) | Reference |

|---|---|---|---|

| S-Oxidation | This compound-S-oxide | Dimers of this compound-S-oxide (2PTSOD) | femaflavor.orgtandfonline.com |

| Epoxidation | 4,5-epoxide of this compound | 2-Phenylthiolene thiolactone (2PTT) | femaflavor.org |

| GSH Conjugation (from S-oxide) | This compound-S-oxide | GSH adducts of the S-oxide (2PTGA) | femaflavor.org |

Table of Compounds

| Compound Name |

|---|

| 2,4-dibromo-5-phenylthiophene |

| This compound |

| This compound-S-oxide |

| 5-phenylthiophene-2-carbaldehyde |

| Benzene |

| Bromine |

| Phenylboronic acid |

| S-phenyl thiophene-2-carbothioate |

Organic Light-Emitting Diodes (OLEDs)

This compound is a key component in the development of organic semiconductors for Organic Light-Emitting Diodes (OLEDs). chemimpex.com Its derivatives are utilized to improve charge transport and light-emitting efficiency in these devices. chemimpex.com The incorporation of this compound and its derivatives into the emissive layer of OLEDs has been a subject of significant research.

For instance, 1,4-Bis(5-phenyl-2-thienyl)benzene (BPTB), a compound containing 5-phenylthiophene groups, has been explored as an emissive material. OLEDs using BPTB in the emissive layer have demonstrated high luminescence efficiency and stability. One study reported that a BPTB-based OLED achieved a maximum external quantum efficiency of over 20%. Similarly, another thiophene/phenylene co-oligomer, 1,4-bis(5-phenyl-2-thienyl) benzene (AC5), has been used as an emitting dopant in highly efficient OLEDs. researchgate.net The use of these materials can lead to devices with low driving voltages and high efficiency. researchgate.netfrontiersin.org For example, one reported OLED achieved a current efficiency of 29.8 cd/A and a power efficiency of 26.2 lm/W at a current density of 20 mA/cm². researchgate.net

Derivatives like 2,4-bis(4-(2'-thiophene-yl)phenyl)thiophene (TPTPT) have also been used as the active layer in organic light-emitting field-effect transistors (OLEFTs), a related technology, demonstrating electroluminescence. aip.org Heterojunctions created with thiophene/phenylene co-oligomer films, such as those using biphenyl-capped bithiophene (BP2T) and its cyano-substituted derivative, are also being fabricated for OLED applications. researchgate.net

| Derivative | Role in Device | Key Performance Metric | Reference |

|---|---|---|---|

| 1,4-Bis(5-phenyl-2-thienyl)benzene (BPTB) | Emissive Material | >20% External Quantum Efficiency | |

| 1,4-bis(5-phenyl-2-thienyl) benzene (AC5) | Emitting Dopant | 29.8 cd/A Current Efficiency | researchgate.net |

| 2,4-bis(4-(2'-thiophene-yl)phenyl)thiophene (TPTPT) | Active Layer in OLEFET | 6.4 × 10⁻³ % EL Quantum Efficiency | aip.org |

Organic Photovoltaic Cells (OPVs) and Solar Cells)

Researchers have incorporated the this compound unit into various molecular architectures, such as donor-acceptor-donor (D-A-D) chromophores. mdpi.com For example, the chromophore (2Z,2'Z)-2,2'-(1,4-phenylene)bis(3-(5-(4-(diphenylamino)phenyl)thiophen-2-yl)acrylonitrile), which contains a phenyl-thiophene linkage, was used in a bulk-heterojunction (BHJ) solar cell. mdpi.com This device achieved a PCE of 4.10%, a nearly threefold increase compared to a similar chromophore lacking the thiophene unit. mdpi.com The inclusion of the thiophene unit was found to extend molecular conjugation, enhance light-harvesting ability, and narrow the optical band-gap to 1.93 eV. mdpi.com

Poly[3-(4-n-octyl)-phenylthiophene] (POPT), synthesized via Grignard Metathesis (GRIM) polymerization, has shown promise for OPV applications, with devices based on a blend of POPT and PC61BM reaching a peak PCE of 3.1%. capes.gov.br Furthermore, this compound has been used as a π-spacer in pyrene-conjugated porphyrin dyes for dye-sensitized solar cells (DSSCs). rsc.org A solar cell using a dye with a this compound spacer (LW19) was part of a study that demonstrated how modifying the spacer can tune the photocurrent and photovoltage. rsc.org Another study on DSSCs showed that using a triazoloisoquinoline-based small molecule containing a phenylthiophene group as a co-adsorbent with N719 dye could achieve a high energy conversion efficiency of 8.83%. scilit.com

| Derivative/Polymer | Device Type | Power Conversion Efficiency (PCE) | Optical Band Gap (eV) | Reference |

|---|---|---|---|---|

| (2Z,2'Z)-2,2'-(1,4-phenylene)bis(3-(5-(4-(diphenylamino)phenyl)thiophen-2-yl)acrylonitrile) | BHJ-OPV | 4.10% | 1.93 | mdpi.com |

| Poly[3-(4-n-octyl)-phenylthiophene] (POPT) | BHJ-OPV | 3.1% | 1.8 | capes.gov.br |

| Poly[3-(2',5'-diheptyloxyphenyl)thiophene] (PDHOPT) | Photoelectrochemical Cell | - | 2.1 | ajol.infoajol.info |

| 2-cyano-3-(5-(4-(3-oxo- chemimpex.comCurrent time information in Bangalore, IN.triazolo[3,4-a]isoquinoline-2(3H)-yl)phenyl)thiophene-2-yl)acrylic acid | DSSC (Co-adsorbent) | 8.83% | - | scilit.com |

Conductive Polymers and Advanced Materials

This compound is a monomer used in the synthesis of conductive polymers, which are materials that combine the electrical properties of metals with the processing advantages of polymers. chemimpex.comgoogle.com These materials are integral to applications ranging from antistatic coatings to flexible circuitry. chemimpex.comcmu.edu The inclusion of the phenyl group on the thiophene backbone can influence the polymer's structure and, consequently, its electronic and physical properties. cmu.edu

The synthesis of polythiophenes with controlled structure, or regioregularity, is critical for optimizing their physical and electronic properties. cmu.edu Regioregularity affects the planarity of the polymer backbone and the efficiency of π-stacking between chains, which in turn enhances properties like electrical conductivity. cmu.edu The polymerization of monomers such as 2,5-dibromo-3-phenylthiophene (B9493) can lead to polythiophenes with specific head-to-tail (HT) linkages. cmu.edu For example, the reaction of 2,5-dibromo-3-phenylthiophene with Rieke Zinc produces a polymer with a 66:34 ratio of head-to-tail to head-to-head/tail-to-tail couplings. cmu.edu Achieving high regioregularity is a key goal in synthesizing polythiophenes for advanced material applications. cmu.edu

Derivatives of this compound have been utilized in the synthesis of materials exhibiting liquid crystalline properties. acs.org Liquid crystals are a state of matter with properties between those of conventional liquids and solid crystals, and they are fundamental to display technologies. A homologous series of phenylthiophene-based liquid crystalline compounds, (E)-4-(((5-phenylthiophene-2-yl)methylene)imino)phenyl 4-alkoxy benzoate, has been synthesized. researchgate.net These compounds, which feature Schiff base/ester spacers, demonstrate the potential of this compound as a core component in the design of new liquid crystalline materials. acs.orgresearchgate.net

Sensors and Flexible Electronics

The unique properties of this compound make it valuable for developing advanced materials for sensors and flexible electronics. chemimpex.com Conductive polymers derived from this compound can be used in applications from anti-static coatings to the active components of sensors. chemimpex.comcmu.edu The ability to tune the conductivity and electrochemical responses of these polymers is crucial for sensory materials. cmu.edu

In the realm of flexible electronics, materials must be both electronically functional and mechanically robust. A novel substrate material for flexible microwave applications has been developed based on a phenyl-thiophene-2-carbaldehyde compound. mdpi.comresearchgate.net This material exhibits a low dielectric constant (3.03) and a low loss tangent (0.003), which are desirable properties for high-frequency applications. mdpi.comresearchgate.net An antenna prototype fabricated on this flexible substrate operated efficiently between 5.4 and 9.2 GHz with an average radiation efficiency of 81%, demonstrating its potential for use in flexible microwave devices. mdpi.comresearchgate.net The development of such materials is part of a broader effort to create organic-based flexible electronics that are lightweight, adaptable, and can be produced at a low cost. mdpi.comadvancedsciencenews.comnih.gov

Optoelectronics and Quantum Optics

The applications of this compound extend into the fields of optoelectronics and quantum optics, primarily due to the nonlinear optical (NLO) properties of its derivatives. acs.orghawaii.edu NLO materials interact with intense light to change its properties, which is essential for technologies like frequency conversion and optical switching.

Studies on push-pull chromophores based on this compound have shown significant NLO responses. nih.gov A series of these chromophores were investigated for their second-order (SHG) and third-order (THG) NLO properties. acs.orgacs.org One study on azo-phenylthiophene derivatives found that a D-π-A (Donor-π bridge-Acceptor) structured compound exhibited a third-order nonlinear susceptibility (χ⁽³⁾) value of (225.91 ± 0.92) × 10⁻²² m² V⁻². acs.orgacs.org Another theoretical study on this compound push-pull chromophores calculated a maximum first hyperpolarizability (β) value of 1.23 × 10⁵ a.u. in DMSO, indicating strong potential for electro-optic applications. researchgate.net These findings highlight the significant potential of this compound derivatives in the development of advanced materials for optoelectronics and quantum optics applications. acs.orgacs.orgscispace.com

| Derivative System | Property Measured | Value | Potential Application | Reference |

|---|---|---|---|---|

| Azo-phenylthiophene (D-π-A system) | Third-order nonlinear susceptibility (χ⁽³⁾) | (225.91 ± 0.92) × 10⁻²² m² V⁻² | Optoelectronics, Quantum Optics | acs.orgacs.org |

| This compound push-pull chromophore (WLK-6) | First Hyperpolarizability (β) in DMSO | 1.23 × 10⁵ a.u. | Electro-optic applications | researchgate.net |

| Fluorinated aromatic chalcone (B49325) derivatives | Nonlinear absorption (NLA) | Good NLO properties | Nonlinear optical devices | ciac.jl.cn |

Nonlinear Optical Responses

The demand for materials with ultrafast photonic nonlinear optical (NLO) properties has led to investigations into this compound-based chromophores. nih.gov These materials are crucial for applications in all-optical computing and high-bandwidth information processing. nih.gov

Recent research has focused on push-pull chromophores incorporating this compound, where donor and acceptor groups are strategically placed to enhance NLO effects. nih.govacs.org Theoretical studies using Density Functional Theory (DFT) have been instrumental in predicting and understanding the NLO behavior of these molecules. nih.govresearchgate.net For instance, the modification of donor and acceptor groups in this compound-based push-pull chromophores has been shown to significantly influence their harmonic generation. nih.gov

Key findings from these studies include:

Enhanced NLO Amplitudes: Certain derivatives of this compound have exhibited exceptionally high NLO amplitudes. For example, the BSSR5 and BSSR4 derivatives showed maximum NLO (α and β) amplitudes of 8.62 × 10² and 8.09 × 10⁵ atomic units in the gas phase, respectively. nih.gov

Third-Order Nonlinearity: Azo-based phenylthiophene compounds have demonstrated significant third-order nonlinear optical responses. acs.org The third-order nonlinear susceptibility (χ(3)) of these materials can be orders of magnitude higher than reference materials, with one derivative, compound B, showing a χ(3)elec value of (225.91 ± 0.92) × 10–22 m² V–². acs.org

Influence of Substituents: The nature of substituent groups on the this compound core plays a critical role in determining the NLO properties. For instance, pyrene (B120774) derivatives of this compound have shown large two-photon absorption, with the specific response being tunable by altering the peripheral substituent group. researchgate.net Similarly, the introduction of strong electron donor groups, such as -NHCH₃ or -N(CH₃)₂, to azobenzene (B91143) derivatives of dinaphtho[2,3-b:2',3'-d]thiophene-5,7,12,13-tetraone has been shown to improve their third-order NLO properties. scirp.org

Table 1: Nonlinear Optical Properties of this compound Derivatives

| Compound | NLO Property | Value | Reference |

|---|---|---|---|

| BSSR5 | NLO Amplitude (α) | 8.62 × 10² a.u. (gas phase) | nih.gov |

| BSSR4 | NLO Amplitude (β) | 8.09 × 10⁵ a.u. (gas phase) | nih.gov |

| Azo-phenylthiophene (Compound A, D-π-D) | Second-Order NLO Performance | 1.32 ± 0.07 pm V⁻¹ | acs.org |

| Azo-phenylthiophene (Compound B, D-π-A) | Second-Order NLO Performance | 8.18 ± 0.09 pm V⁻¹ | acs.org |

| Azo-phenylthiophene (Compound B, D-π-A) | Third-Order Nonlinear Susceptibility (χ(3)elec) | (225.91 ± 0.92) × 10⁻²² m² V⁻² | acs.org |

| 1-(pyren-1-yl)−3-(5-Phenylthiophene-2-yl) acrylic ketone (1613) | Third-Order NLO Response | Larger than its 5-Chlorothiophene counterpart | researchgate.net |

Photoreducing Agents in Iridium(III) Complexes

Iridium(III) complexes are significant in photoredox catalysis, a field that utilizes light to drive chemical reactions. chemrxiv.orgbeilstein-journals.org These complexes can act as potent photoreducing agents, meaning they can donate electrons to other molecules when excited by light. acs.orgepo.org The ligands attached to the iridium center are crucial in tuning the complex's photophysical and electrochemical properties.

This compound has been incorporated as a cyclometalating ligand in the synthesis of heteroleptic tris-cyclometalated Ir(III) complexes. acs.org The synthesis and characterization of complexes such as mer-Ir(ppy)₂(ptp) (where ppy = 2-phenylpyridine (B120327) and ptp = this compound) have been reported. acs.org These complexes exhibit distinct redox behaviors, absorption spectra, and luminescence properties. acs.org

The use of this compound and its derivatives as ligands can influence the excited state reduction potential of the iridium complex. wikipedia.org For instance, the well-known photocatalyst fac-Ir(ppy)₃ has a strong excited state reduction potential, and modifications to its ligand structure can further enhance these properties. chemrxiv.orgwikipedia.org The development of new synthetic routes allows for the preparation of a series of strong photoreducing agents based on tris-ortho-metalated iridium(III) complexes. acs.org

In some cases, the coordination of the thiophene ligand can be unconventional. For example, in the reaction of [Ir(thpy)₂(NCCH₃)₂]PF₆ with 2,2'-thienylpyridine (thpy), the third thpy ligand coordinates through the sulfur atom of the thiophene ring, forming [Ir(thpy)₂(N,S-thpy)]PF₆. acs.org This demonstrates the versatile coordination chemistry of thiophene-based ligands in iridium complexes.

Substrate Materials for Electronic Devices